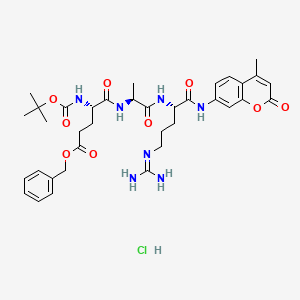
Cholesteryl isostearyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl isostearyl carbonate is a type of cholesteryl ester, which is a dietary lipid. The ester bond in cholesteryl esters is formed between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . Cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . The molecular formula of this compound is C46H82O3 .
Synthesis Analysis
The synthesis of cholesteryl esters involves the formation of an ester bond between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . The synthesis of cholesterol-based compounds has been a subject of research, with recent advances in the chemistry of cholesterol and its applications ranging from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .Molecular Structure Analysis
Cholesterol consists of a tetracyclic cyclopenta [a]phenanthrene structure with an iso-octyl side chain at carbon 17 . The four rings (A, B, C, D) have trans ring junctions, and the side chain and two methyl groups (C-18 and C-19) are at an angle to the rings above the plane with β stereochemistry .Chemical Reactions Analysis
Cholesteryl esters, ethers, and carbonates are structural analogues in which the linkage between the acyl chain and the steroid ring differs . These molecular species exhibit liquid crystalline phases with thermotropic properties that depend both on the acyl chain structure and on the chemical nature of the linkage .Physical And Chemical Properties Analysis
This compound has a molecular weight of 683.14 . The physical and chemical properties of cholesteryl esters depend on the acyl chain structure and the chemical nature of the linkage .Wissenschaftliche Forschungsanwendungen
Rheological Properties : Cholesteryl isostearyl carbonate exhibits unique rheological properties, like other cholesteryl derivatives, with blue phases between the cholesteric and isotropic phases. It shows slight viscosity increase in these phases and distinct electrorheological effects in the nematic and smectic A phases (Negita, 1998).
Thermographic Applications : This compound, in combination with other cholesteryl esters, is used in thermographic plates for medical investigations. These plates display a temperature-responsive visual change, showing distinct color shades over a specific temperature range (Bryant & Meinel, 2002).
Nonlinear Dielectric and Optical Effects : Studies on cholesteryl derivatives near the isotropic-blue phase transition reveal nonlinear dielectric effects, electro-optical Kerr effects, and optical rotation. These findings indicate potential applications in electro-optic devices (Pyżuk et al., 1988).
Drug Delivery Systems : Cholesteryl cetyl carbonate, a similar compound, has been explored as a nanosystem for drug delivery, indicating potential applications for this compound in this field as well (Chuealee, Aramwit, & Srichana, 2007).
Phase Transition Studies : Research on cholesteryl derivatives, including this compound, focuses on phase transitions using techniques like dielectric measurements and optical transmittance. This research is crucial for understanding the physical properties of liquid crystals (Manohar, Gupta, & Shukla, 2000).
Acoustic Properties : The acoustic parameters of cholesteryl oleyl carbonate, a related compound, have been studied, suggesting similar research potential for this compound in understanding its physical properties (Singh & Sharma, 2013).
Molecular Motions and Phase Behavior : Studies on cholesteryl ester analogues, including carbonates, focus on phase behavior and temperature-dependent molecular motions, which are critical for understanding the material's behavior in different conditions (Croll, Sripada, & Hamilton, 1987).
Thermo-responsive Membranes : Cholesteryl oleyl carbonate has been used to create thermo-responsive membranes, highlighting potential applications for this compound in stimuli-response systems (Lin, Chen, & Lin, 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Cholesterol-based polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility . These fundamental studies are essential to discover and understand various aspects of hierarchical ordering of cholesterol and the physical properties of the resulting structures .
Eigenschaften
| 127512-93-0 | |
Molekularformel |
C46H82O3 |
Molekulargewicht |
683.1 g/mol |
IUPAC-Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate |
InChI |
InChI=1S/C46H82O3/c1-35(2)22-19-17-15-13-11-9-8-10-12-14-16-18-20-33-48-44(47)49-39-29-31-45(6)38(34-39)25-26-40-42-28-27-41(37(5)24-21-23-36(3)4)46(42,7)32-30-43(40)45/h25,35-37,39-43H,8-24,26-34H2,1-7H3/t37-,39?,40?,41-,42?,43?,45+,46-/m1/s1 |
InChI-Schlüssel |
VKDIIYWKXJGBIA-NIYVIGCCSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)OCCCCCCCCCCCCCCCC(C)C)C)C |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


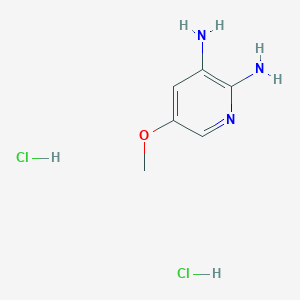
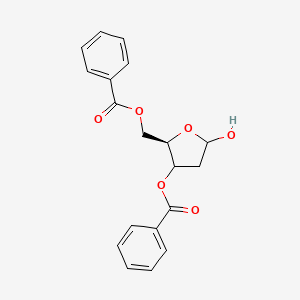
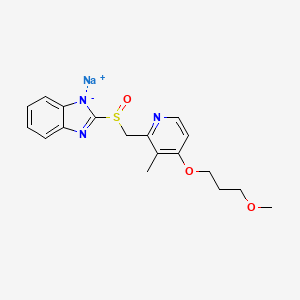
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)
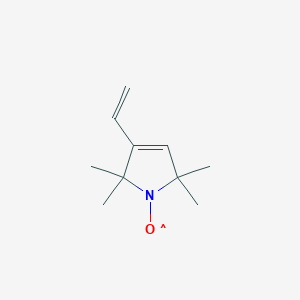

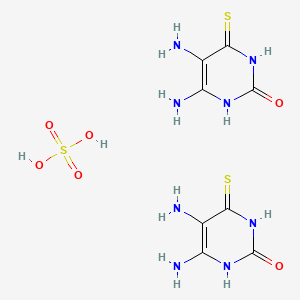
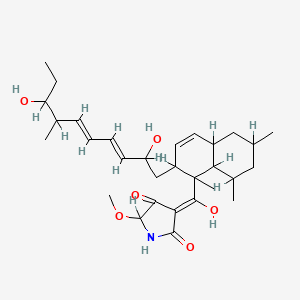
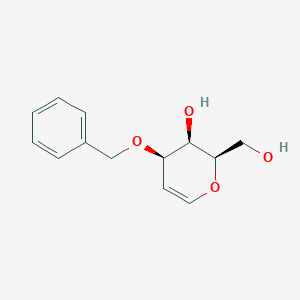
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)
